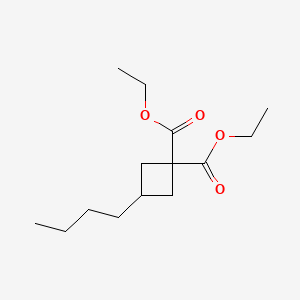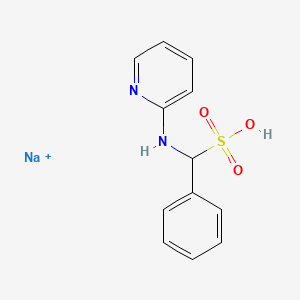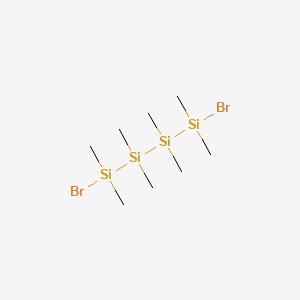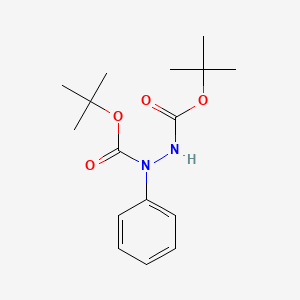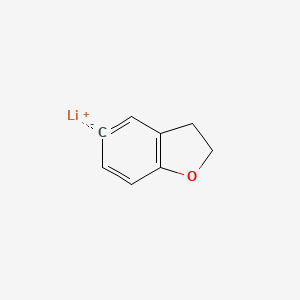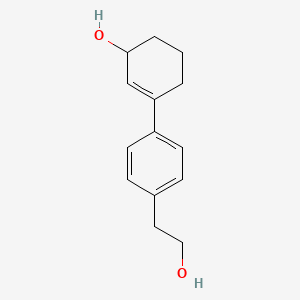
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol is an organic compound characterized by a benzene ring attached to a cyclohexene ring with a hydroxyl group and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol typically involves the reaction of benzene derivatives with cyclohexene derivatives under specific conditions. One common method is the acid-catalyzed alkylation of benzene with cyclohexene, followed by hydroxylation and ethanol addition .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where benzene and cyclohexene are reacted in the presence of catalysts such as sulfuric acid or aluminum chloride. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing enzyme activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: Similar structure but lacks the benzene ring.
Benzyl alcohol: Contains a benzene ring but lacks the cyclohexene ring.
4-Phenylcyclohexene: Similar structure but lacks the hydroxyl group.
Uniqueness
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol is unique due to the presence of both a benzene ring and a cyclohexene ring with a hydroxyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
69629-21-6 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
3-[4-(2-hydroxyethyl)phenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C14H18O2/c15-9-8-11-4-6-12(7-5-11)13-2-1-3-14(16)10-13/h4-7,10,14-16H,1-3,8-9H2 |
Clé InChI |
YRTJDFIGZGHQFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C(C1)C2=CC=C(C=C2)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


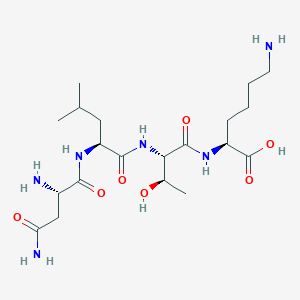
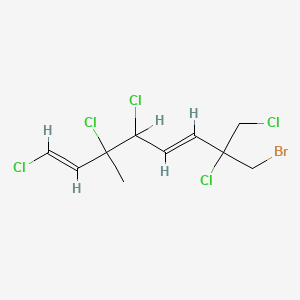
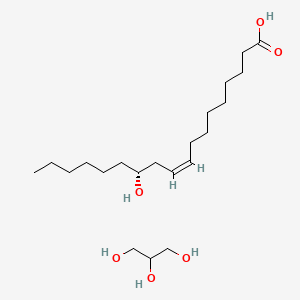
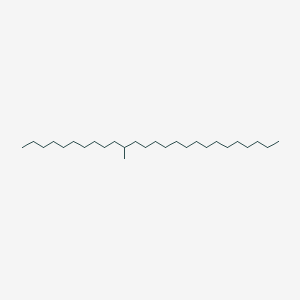

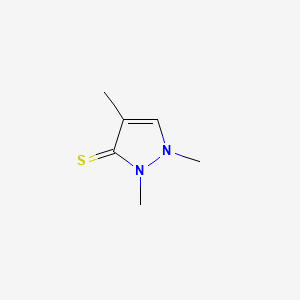
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
